Physicochemical Profile vs. Analog
A comparative analysis of computed physicochemical properties reveals significant differences between the target compound and a closely related analog, 7-(4-methoxyphenyl)-2-phenyl-6,7-dihydrooxazolo[5,4-d]pyrimidine-5(4H)-thione, which impact their suitability for different stages of drug discovery [1][2]. The target compound is markedly smaller and more hydrophilic.
| Evidence Dimension | Computed Molecular Properties |
|---|---|
| Target Compound Data | MW: 224.29 g/mol; XLogP3: 1.3; TPSA: 88.5 Ų; HBD: 1; HBA: 4; RotB: 1 |
| Comparator Or Baseline | 7-(4-methoxyphenyl)-2-phenyl-6,7-dihydrooxazolo[5,4-d]pyrimidine-5(4H)-thione: MW: 337.40 g/mol; LogP: 3.74; TPSA: 59.32 Ų; HBD: 2; HBA: 4; RotB: 3 |
| Quantified Difference | Difference: MW -113.11 g/mol; ΔLogP -2.44; ΔTPSA +29.18 Ų; ΔHBD -1; ΔRotB -2 |
| Conditions | Values computed using XLogP3, Cactvs, and OEChem toolkits as reported by PubChem and Molaid databases. |
Why This Matters
The lower molecular weight and higher TPSA of the target compound suggest superior solubility and permeability profiles, making it a more suitable fragment-sized starting point for lead optimization, while the analog's higher lipophilicity and size may favor target binding but at the cost of poorer drug-like properties.
- [1] National Center for Biotechnology Information. PubChem Compound Summary for CID 56725796, 6-Ethyl-7-imino-2,4-dimethyl-6,7-dihydrooxazolo[5,4-d]pyrimidine-5(4H)-thione. 2025. View Source
- [2] Molaid. Chemical Properties for 7-(4-methoxyphenyl)-2-phenyl-6,7-dihydrooxazolo[5,4-d]pyrimidine-5(4H)-thione (CAS 1271174-87-8). 2025. View Source
